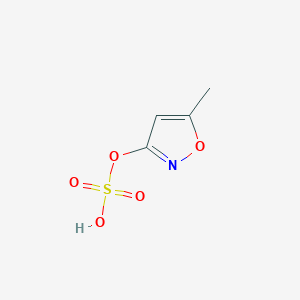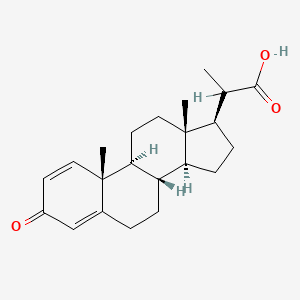
5-Methyl-3-isoxazolyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-isoxazolyl sulfate is a heterocyclyl sulfate that is 1,2-oxazol-3-yl hydrogen sulfate substituted by a methyl group at position 5. It is a heterocyclyl sulfate and a member of isoxazoles.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Methyl-3-isoxazolyl sulfate derivatives are involved in various chemical synthesis processes, demonstrating their utility in the field of organic chemistry. For instance, a methodology for synthesizing 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using sulfated polyborate as a catalyst showcases the compound's role in facilitating multicomponent reactions under eco-friendly conditions, yielding high product rates with operational simplicity (Patil, Mudaliar, & Chaturbhuj, 2017). Another study highlights the design and synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones from isoxazolyl cyanoacetamide synthon, demonstrating significant antimicrobial and analgesic activities, which points towards the compound's potential in pharmaceutical applications (Rajanarendar et al., 2012).
Environmental and Biological Applications
In environmental science, the degradation of sulfamethoxazole, a common antibiotic, involves 3-amino-5-methylisoxazole as a key intermediate. Research into bacterial strains capable of degrading this compound highlights the potential for bioremediation of antibiotic-contaminated sites, underscoring the environmental significance of understanding compounds like 5-methyl-3-isoxazolyl sulfate (Mulla et al., 2018). Furthermore, the exploration of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide's effects on gene expression in human cultured cells reveals potential anti-inflammatory drug applications, highlighting the compound's biomedical research relevance (Płoszaj et al., 2016).
Propriétés
Nom du produit |
5-Methyl-3-isoxazolyl sulfate |
|---|---|
Formule moléculaire |
C4H5NO5S |
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
(5-methyl-1,2-oxazol-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H5NO5S/c1-3-2-4(5-9-3)10-11(6,7)8/h2H,1H3,(H,6,7,8) |
Clé InChI |
RQDUXWSGZLYVCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)





![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
